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Compound of Interest

Compound Name: ETHYLENEDIOXY SPIPERONE

CAS No.: 54080-21-6

Cat. No.: B1608600

Get Quote

Executive Summary & Compound Identity
Ethylenedioxy spiperone (CAS 54080-21-6) serves as a critical synthetic precursor and

analytical standard in the development of dopamine D2 receptor ligands, particularly for

Positron Emission Tomography (PET) tracers like [18F]N-methylspiperone ([18F]NMSP) and

[18F]Fluoroethylspiperone ([18F]FESP).

Structurally, it is the ethylene ketal derivative of spiperone, where the C4 ketone of the

butyrophenone chain is protected as a 1,3-dioxolane ring. This modification significantly alters

its ionization and fragmentation behavior compared to the parent compound, spiperone.
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Feature Ethylenedioxy Spiperone Spiperone (Reference)

Structure Ketal-protected butyrophenone Butyrophenone ketone

Formula C₂₅H₃₀FN₃O₃ C₂₃H₂₆FN₃O₂

Monoisotopic Mass 439.2271 Da 395.2009 Da

Precursor Ion [M+H]⁺ m/z 440.2 m/z 396.2

Key Function
Synthesis Intermediate /

Prodrug
Active D2 Antagonist

Mechanistic Fragmentation Analysis
The fragmentation of ethylenedioxy spiperone under Electrospray Ionization (ESI) and

Collision-Induced Dissociation (CID) follows a hierarchical pathway governed by the stability of

the dioxolane ring and the tertiary amine.

Primary Pathway: Gas-Phase Ketal Deprotection
Unlike stable amides or aromatics, the 1,3-dioxolane ring is susceptible to gas-phase cleavage.

The most distinct feature of the ethylenedioxy spiperone spectrum is the loss of the ethylene

oxide equivalent (C₂H₄O, 44 Da), effectively reverting the ion to the protonated spiperone

species.

Transition: m/z 440.2

m/z 396.2

Mechanism: Intramolecular proton transfer facilitates the cleavage of the dioxolane ring,

expelling C₂H₄O.

Secondary Pathway: N-Dealkylation (Piperidine
Cleavage)
Common to all spiperone derivatives, the bond between the propyl chain and the piperidine

nitrogen is a site of facile heterolytic cleavage.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1608600/docs?utm_src=pdf-body#mass-spectrometry-fragmentation-pattern-of-ethylenedioxy-spiperone-a-comparative-technical-guide
https://www.benchchem.com/product/b1608600/docs?utm_src=pdf-body#mass-spectrometry-fragmentation-pattern-of-ethylenedioxy-spiperone-a-comparative-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragment A (Triazaspiro Core): The charge is retained on the piperidine nitrogen, yielding the

1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one ion.

m/z 232.1

Fragment B (Fluorophenyl Tail): Alternatively, charge retention on the side chain yields the

dioxolane-protected fluorophenyl cation.

m/z 209.1 (Protective group intact)

Tertiary Pathway: Deep Fragmentation
Once the spiperone core (m/z 396) is generated, it undergoes further fragmentation identical to

the reference standard:

m/z 165.1: Cleavage of the triazaspiro ring system.

m/z 109.0: Formation of the 4-fluorophenyl cation.

Visualization of Fragmentation Pathways[2][3][4][5]
[6][7]
The following diagram illustrates the causal relationships between the parent ion and its

daughter fragments, distinguishing between the unique ketal-specific pathways and the

conserved spiperone pathways.
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Figure 1: Hierarchical fragmentation tree of Ethylenedioxy Spiperone. Blue arrows indicate

the unique ketal deprotection pathway.

Experimental Protocol: LC-MS/MS Characterization
To replicate these results or validate the purity of ethylenedioxy spiperone precursors, use

the following self-validating protocol. This method ensures separation from the deprotected

spiperone impurity.

Instrument Setup
System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

LC Gradient Parameters
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Time (min)
Mobile Phase A
(0.1% Formic Acid
in Water)

Mobile Phase B
(0.1% Formic Acid
in MeCN)

Flow Rate

0.0 95% 5% 0.4 mL/min

1.0 95% 5% 0.4 mL/min

6.0 5% 95% 0.4 mL/min

8.0 5% 95% 0.4 mL/min

8.1 95% 5% 0.4 mL/min

MS/MS Acquisition Parameters[2][8][9][10][11]
Capillary Voltage: 3.0 kV

Cone Voltage: 30 V (Adjust to minimize in-source fragmentation of the ketal)

Collision Energy (CE):

Low (10-15 eV): Preserves m/z 440 and m/z 396.

High (25-35 eV): Promotes formation of m/z 165 and m/z 109.

Quality Control Check (Self-Validation)
Inject Blank: Ensure no carryover of m/z 396 (Spiperone).

Inject Standard: Monitor m/z 440.2.

Validation Criteria:

If m/z 396 is observed in the MS1 scan (before collision), in-source fragmentation is

occurring. Lower the Cone Voltage/Declustering Potential.

If m/z 396 is absent in MS1 but dominant in MS2 (product ion), the ketal structure is intact.
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The table below contrasts the diagnostic ions, allowing for rapid discrimination between the

ethylenedioxy precursor and the spiperone product/impurity.

Diagnostic Ion
Ethylenedioxy
Spiperone

Spiperone Interpretation

Parent [M+H]⁺ 440.2 396.2
Primary identification

peak.

Base Peak (Low CE) 396.2 396.2
Loss of ketal group vs.

Parent ion.

Triazaspiro Core 232.1 232.1
Conserved core

structure.

Side Chain 209.1 165.1
Dioxolane-protected

vs. Ketone side chain.

Fluorophenyl 109.0 109.0
Conserved terminal

aromatic group.

Neutral Loss -44 Da (C₂H₄O) -18 Da (H₂O)
Ketal cleavage vs.

Dehydration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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